Product packaging for Imidazo[1,2-a]pyrimidine-3-carboxamide(Cat. No.:CAS No. 76075-28-0)

Imidazo[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B13103559
CAS No.: 76075-28-0
M. Wt: 162.15 g/mol
InChI Key: OKDVSXOOVYINDW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-carboxamide is a privileged nitrogen-containing fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound is a synthetic bioisostere of purine bases, which contributes to its wide range of pharmacological activities . Researchers are exploring its potent effects against various pathogens. Notably, derivatives of the imidazo[1,2-a]pyrimidine class have demonstrated promising in vitro antitubercular activity, showing efficacy against replicating bacteria and even multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains of Mycobacterium tuberculosis . The scaffold is also being investigated for its antimycotic potential, with molecular docking studies suggesting that related compounds may bind to the CYP51 enzyme and exhibit activity against Candida albicans . Beyond infectious disease research, this chemotype has been studied for its antiviral properties. Recent computational and molecular docking studies indicate that imidazo[1,2-a]pyrimidine Schiff base derivatives can exhibit high binding affinity to key human and viral proteins involved in the SARS-CoV-2 infection process, positioning them as potential candidates for the development of viral entry inhibitors . The compound serves as a versatile intermediate for the synthesis of more complex molecules, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B13103559 Imidazo[1,2-a]pyrimidine-3-carboxamide CAS No. 76075-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76075-28-0

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-10-7-9-2-1-3-11(5)7/h1-4H,(H2,8,12)

InChI Key

OKDVSXOOVYINDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)N

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Imidazo[1,2-a]pyrimidine-3-carboxamide Analogues

The design of novel this compound analogues often employs strategies like molecular hybridization, which involves combining the core scaffold with other pharmacologically active moieties. nih.govresearchgate.net For instance, a series of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were designed based on the structure of a previously identified compound, IMB-1402, incorporating various linkers to explore new potential antimycobacterial agents. nih.gov Another key design principle involves computational methods, such as Density Functional Theory (DFT), to understand the correlation between the molecular structures and their biological activities. nih.gov Properties like electron density, steric effects, and orbital character are considered key influencers of biological activity. nih.gov

Positional and Substituent Effects on Biological Activity

Subtle changes to the core heterocyclic ring can have a dramatic effect on the mode of action. semanticscholar.org A key comparison is often made between the imidazo[1,2-a]pyrimidine (B1208166) and the closely related imidazo[1,2-a]pyridine (B132010) scaffold. The only difference is the presence of a nitrogen atom at position 8 in the pyrimidine (B1678525) ring instead of a carbon atom. semanticscholar.org

In one study, changing the imidazo[1,2-a]pyridine core to an imidazo[1,2-a]pyrimidine core was explored to determine the influence on anti-tuberculosis (TB) potency. nih.gov A chemical-genetic profiling study revealed that this single atom change significantly altered the biological effects; the 3-nitroso-imidazo[1,2-a]pyridine derivative compromised mitochondrial function, whereas the corresponding 3-nitroso-imidazo[1,2-a]pyrimidine derivative caused nuclear DNA damage. semanticscholar.org This highlights that modifications to the core ring system can redirect the intracellular targeting of the compounds. semanticscholar.org

Substituents on the phenyl rings of imidazo[1,2-a]pyrimidine skeletons are also a determining factor for biological activity. For example, in the context of antimicrobial agents, increasing the molar refractivity of substituents on the phenyl ring was found to dramatically lower antibacterial activity. dergipark.org.tr

Table 1: Comparison of Biological Activity Based on Core Ring Structure Data synthesized from cited research.

Compound Scaffold Key Modification Observed Biological Effect/Target
3-nitroso-imidazo[1,2-a]pyridine Carbon at position 8 Compromised mitochondrial integrity and function semanticscholar.org
3-nitroso-imidazo[1,2-a]pyrimidine Nitrogen at position 8 Acted as a DNA poison, causing nuclear DNA damage semanticscholar.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Pyridine Ring Potent anti-TB activity (MIC ≤1 µM) nih.gov

The linker connecting the imidazo[1,2-a]pyridine/pyrimidine core to the carboxamide group plays a critical role in determining the biological potency, particularly in the development of antimycobacterial agents. nih.gov Research into novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) identified that a 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA structure with an electron-donating group on the benzene (B151609) ring serves as a potent scaffold. nih.gov Specifically, compounds 26g (with a 4-methyl substitution) and 26h (with a 4-methoxy substitution) showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with MIC values ranging from 0.041 to 2.64 μM. nih.gov

Furthermore, the exploration of alternative linkers identified the N-[2-(piperazin-1-yl)ethyl] moiety as a promising alternative, opening new avenues for SAR studies. nih.gov The length and composition of the linker are crucial; a series of hybrids linked via an alkyl carbon chain were synthesized and evaluated, demonstrating that the linker is a key determinant of activity. mdpi.com

Table 2: Effect of Linker Modification on Antimycobacterial Activity (MIC) Data from Lv K, et al., European Journal of Medicinal Chemistry, 2017. nih.gov

Compound Linker Moiety Substitution on Phenyl Ring MIC (μM) against MTB H37Rv
26g -NH-CH₂-CH₂-NH-Ph 4-CH₃ 0.041
26h -NH-CH₂-CH₂-NH-Ph 4-OCH₃ 0.041

| 31 | -NH-CH₂-CH₂-N(piperazinyl) | Not Applicable | 0.61 |

The substitution on the amide nitrogen of the carboxamide group significantly influences biological activity. SAR studies on related scaffolds like indole-2-carboxamides have shown that incorporating cyclic aliphatic rings on the amide nitrogen can enhance and maintain antitubercular activity. nih.gov This principle was applied to the design of imidazo[1,2-a]pyridine-3-carboxamides. nih.gov

In a series of novel imidazo[1,2-a]pyridinecarboxamide derivatives, compounds with cyclic aliphatic rings of varying sizes on the amide nitrogen were synthesized and evaluated. nih.gov Compounds 15 and 16 , which feature N-cyclooctyl substitutions, demonstrated excellent activity against the H37Rv strain of tuberculosis (MIC = 0.10 – 0.19 μM) and also against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov This suggests that a large, flexible cycloalkyl group on the amide is favorable for potent activity.

CompoundScaffoldAmide SubstitutionMIC (μM) against MTB H37Rv
3 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamideN-cyclohexyl>36.7
6 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamideN-cyclooctyl0.78
15 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamideN-cyclooctyl0.10
16 6-chloro-2-methyl-imidazo[1,2-a]pyridine-2-carboxamideN-cyclooctyl0.19

Strategies for Modulating Biological Properties through Structural Design

Rational design, often aided by computational tools, is a key strategy for enhancing the target affinity of imidazo[1,2-a]pyrimidine-based compounds. One successful approach is the use of molecular hybridization based on known inhibitors of a specific biological target. nih.gov For example, a series of imidazo[1,2-a]pyridine amides and sulfonamides were designed to target the NADH/NADPH-dependent enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a validated molecular target for antimycobacterial agents. nih.gov

Molecular docking simulations are employed to predict the binding modes and affinities of the designed molecules with their target proteins. nih.govnih.gov By simulating the interaction of designed compounds within the active site of a target like InhA, researchers can prioritize the synthesis of molecules with the highest predicted stability and binding affinity. This approach allows for the targeted modification of the scaffold to interact with specific amino acid residues in the protein's binding pocket, thereby enhancing potency and selectivity. nih.gov

Metabolic Stability Considerations in Scaffold Modification (e.g., Aldehyde Oxidase Mediated Oxidation)

A critical factor in the development of drug candidates is their metabolic stability. The imidazo[1,2-a]pyrimidine core, while being a valuable scaffold, has been identified as being susceptible to rapid metabolism by aldehyde oxidase (AO). researchgate.netacs.org This enzyme, present in the liver, catalyzes the oxidation of nitrogen-containing heterocyclic compounds, often leading to rapid clearance and reduced bioavailability of the parent drug. researchgate.netacs.org

One notable example is the androgen receptor antagonist, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}this compound, which demonstrated significant potential in preclinical studies but was found to be rapidly metabolized by AO. researchgate.netacs.org This prompted extensive research into strategies to mitigate this metabolic vulnerability.

Guided by molecular modeling of the AO active site, researchers have identified that the most probable site of oxidation on the imidazo[1,2-a]pyrimidine scaffold is an electron-deficient carbon atom adjacent to a nitrogen. researchgate.netacs.org Consequently, two primary strategies have been effectively employed to reduce AO-mediated metabolism: blocking the reactive site and altering the electronic properties of the heterocycle. researchgate.netacs.org

Blocking the Reactive Site: This approach involves the introduction of substituents at or near the site of oxidation to sterically hinder the access of the enzyme. The effectiveness of this strategy is highly dependent on the size and nature of the blocking group.

Altering the Heterocycle's Electronics: This strategy focuses on modifying the electronic distribution within the imidazo[1,2-a]pyrimidine ring system to make it less susceptible to oxidation. This can be achieved by introducing electron-donating or electron-withdrawing groups at various positions on the scaffold. For instance, the introduction of electron-donating groups has been shown to decrease the susceptibility to AO-mediated oxidation. researchgate.net

The following table summarizes the metabolic stability of various imidazo[1,2-a]pyrimidine analogs in human liver S9 fractions, illustrating the impact of different substitution patterns on their metabolism by aldehyde oxidase.

Compound IDModification on Imidazo[1,2-a]pyrimidine ScaffoldHuman S9 Stability (% remaining after 1h)
1 Unsubstituted<5
2 5-Methyl15
3 7-Methyl25
4 5,7-Dimethyl40
5 7-Methoxy85
6 7-Fluoro10

Data is hypothetical and for illustrative purposes, based on the trends described in the cited literature.

Scaffold Hopping and Hybridization Approaches in Derivative Design

To further optimize the therapeutic potential of this compound derivatives and to explore novel chemical space, medicinal chemists have employed advanced design strategies such as scaffold hopping and molecular hybridization.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different moiety while retaining the original biological activity. In the context of the imidazo[1,2-a]pyrimidine scaffold, this could involve replacing it with other bioisosteric fused heterocyclic systems. For example, researchers have successfully "hopped" from an aurone (B1235358) scaffold to an imidazo[1,2-a]pyridinone, a closely related heterocycle, to develop potent topoisomerase IIα inhibitors. This demonstrates the potential of exploring alternative fused imidazole (B134444) systems to identify novel and potent agents.

The following table illustrates a hypothetical scaffold hopping approach from an imidazo[1,2-a]pyrimidine core to an imidazo[1,2-a]pyrazine (B1224502) core for a series of kinase inhibitors.

Original Compound (Imidazo[1,2-a]pyrimidine)Kinase A IC50 (nM)Hopped Compound (Imidazo[1,2-a]pyrazine)Kinase A IC50 (nM)
A-1 50B-1 75
A-2 25B-2 40
A-3 10B-3 15

Data is hypothetical and for illustrative purposes.

Hybridization Approaches: Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. For the this compound scaffold, this could involve linking it to another pharmacophore known to interact with a different binding site on the target protein or a different biological target altogether. An example of this approach is the synthesis of hybrid molecules combining an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) with a cinnamamide (B152044) moiety to develop potent antitubercular agents. This strategy allows for the exploration of new pharmacological profiles and the potential to overcome drug resistance.

Mechanistic Investigations of Imidazo 1,2 a Pyrimidine 3 Carboxamide Action Preclinical Focus

Elucidation of Molecular Targets

The therapeutic effects of imidazo[1,2-a]pyrimidine-3-carboxamide and its analogs are rooted in their interactions with specific molecular targets. Research has focused on various mechanisms, including those shared with other antitubercular agents, interactions with host cell receptors, and dual inhibition strategies for antiviral applications.

The imidazo[1,2-a]pyridine (B132010) class of compounds, which are structurally related to imidazo[1,2-a]pyrimidines, has been a focal point of antitubercular drug discovery. rsc.org These investigations have revealed key molecular targets within Mycobacterium tuberculosis (Mtb), providing a strong basis for understanding the potential mechanisms of action for imidazo[1,2-a]pyrimidine-3-carboxamides.

Cytochrome bc1:aa3 Super Complex QcrB Subunit: A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex) as a primary target. nih.govnih.gov The cytochrome bcc-aa3 supercomplex is a crucial component of the electron transport chain in Mtb, essential for cellular respiration and ATP synthesis. eurekaselect.com Inhibition of QcrB disrupts this process, leading to bacterial cell death. sci-hub.se Spontaneous resistant mutants of M. bovis BCG generated against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene. nih.govnih.gov This genetic evidence, coupled with gene dosage experiments, confirmed QcrB as the molecular target. nih.govnih.gov

ATP Synthase: The validation of ATP synthase as a target for the antitubercular drug bedaquiline (B32110) has spurred research into other inhibitors of this enzyme. nih.govacs.org Certain imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthesis. nih.govnih.govresearchgate.net While direct inhibition of ATP synthase by this compound has not been explicitly detailed, the activity of related compounds on this target suggests a potential avenue for its antitubercular effects.

InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov InhA is the primary target of the frontline antitubercular drug isoniazid. nih.gov Some imidazo[1,2-a]pyridine derivatives have shown the ability to inhibit the InhA enzyme, suggesting that this may be another common mechanism for this class of heterocycles. researchgate.netscilit.combenthamdirect.com Molecular docking studies have been employed to understand the binding interactions of these derivatives with the InhA active site. benthamdirect.comrsc.org

Beyond antimicrobial activity, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated for their effects on human host cells. A notable example is the identification of an N-{trans-3-[(5-cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}this compound derivative as a full antagonist of the androgen receptor (AR). researchgate.net This finding is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor growth. researchgate.netresearchgate.net The ability of this compound to inhibit AR activity demonstrates the potential for this chemical scaffold in cancer therapy. researchgate.net

The versatility of the imidazo[1,2-a]pyrimidine scaffold has been explored in the development of antiviral agents, particularly in the context of the COVID-19 pandemic. The entry of SARS-CoV-2 into human cells is mediated by the interaction of the viral spike protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Consequently, the development of dual inhibitors that can block both the spike protein and hACE2 is a promising therapeutic strategy. nih.govresearchgate.netbohrium.com

Molecular docking studies have shown that certain imidazo[1,2-a]pyrimidine Schiff base derivatives have a high binding affinity for both hACE2 and the spike protein. researchgate.netbohrium.com These computational findings suggest that these compounds could act as effective viral entry inhibitors, preventing the initial stages of SARS-CoV-2 infection. researchgate.netbohrium.comscribd.comnih.gov

Table 1: Investigated Molecular Targets of Imidazo[1,2-a]pyrimidine Derivatives and Related Heterocycles
TargetOrganism/Cell TypeCompound ClassTherapeutic AreaKey Findings
Cytochrome bc1 (QcrB subunit)Mycobacterium tuberculosisImidazo[1,2-a]pyridinesAntitubercularInhibition of electron transport and ATP synthesis. nih.govnih.gov
ATP SynthaseMycobacterium tuberculosisImidazo[1,2-a]pyridine ethersAntitubercularPotent inhibition of mycobacterial ATP synthesis. nih.govnih.gov
InhA EnzymeMycobacterium tuberculosisImidazo[1,2-a]pyridine derivativesAntitubercularInhibition of mycolic acid biosynthesis. scilit.combenthamdirect.com
Androgen ReceptorHuman (Prostate Cancer)This compound derivativeAnticancerFull antagonism of the androgen receptor. researchgate.net
hACE2 and Spike ProteinHuman/SARS-CoV-2Imidazo[1,2-a]pyrimidine derivativesAntiviralPotential dual inhibition to block viral entry. nih.govresearchgate.netbohrium.com

Cellular Pathway Perturbations and Transcriptional Profiling Studies

To gain a broader understanding of the cellular impact of imidazo[1,2-a]pyrimidine-3-carboxamides, researchers have employed transcriptional profiling and investigated their effects on key signaling pathways.

A transcriptional profiling experiment was conducted on M. tuberculosis treated with a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. nih.govnih.gov The results of this study provided preliminary indications of the compound's mode of action, suggesting a novel mechanism compared to known anti-TB agents. nih.gov Such global analyses of gene expression changes can help to identify the primary cellular processes that are disrupted by the compound.

In the context of cancer, related imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. waocp.org Inhibition of this pathway by imidazo[1,2-a]pyridines leads to cell cycle arrest and apoptosis in cancer cells. nih.govwaocp.org

Mechanisms of Selective Bioactivity and Target Validation

A crucial aspect of drug development is ensuring that a compound exhibits selective bioactivity against its intended target while minimizing effects on host cells. A representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide was screened against a panel of non-tubercular and non-mycobacterial organisms and demonstrated remarkable microbe selectivity. nih.govnih.gov This high degree of selectivity is a promising characteristic for a potential therapeutic agent.

The validation of QcrB as the target for the imidazo[1,2-a]pyridine class of antitubercular agents is a robust example of target validation. nih.govnih.gov The generation of spontaneous resistant mutants and subsequent whole-genome sequencing to identify mutations in the target gene is a powerful and unbiased approach to confirm the mechanism of action. nih.gov This method provides strong evidence that the observed bioactivity is a direct result of the interaction between the compound and its molecular target.

Table 2: Summary of Mechanistic Investigations
Investigation AreaKey FindingsRelevance to this compound
Molecular Target ElucidationIdentification of QcrB, ATP synthase, and InhA as targets for related antitubercular compounds. nih.govnih.govscilit.com Androgen receptor antagonism and dual hACE2/spike protein inhibition by imidazo[1,2-a]pyrimidine derivatives. researchgate.netresearchgate.netbohrium.comProvides a strong rationale for the observed bioactivities and highlights the polypharmacological potential of the scaffold.
Cellular Pathway AnalysisTranscriptional profiling in Mtb suggests a novel mode of action. nih.govnih.gov Inhibition of the PI3K/AKT/mTOR pathway in cancer cells by related compounds. nih.govOffers a broader view of the cellular consequences of target engagement and helps to explain the phenotypic outcomes.
Selective BioactivityDemonstrated high selectivity of a related compound for mycobacteria over other microbes. nih.govnih.govIndicates a favorable therapeutic window and reduced potential for off-target effects.
Target ValidationGenetic evidence from resistant mutants confirms QcrB as a key target for antitubercular imidazo[1,2-a]pyridines. nih.govnih.govProvides definitive evidence for the mechanism of action, which is crucial for further drug development.

Computational Chemistry and Theoretical Approaches in Imidazo 1,2 a Pyrimidine 3 Carboxamide Research

Ligand-Based Drug Design Methodologies

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or poorly understood. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, it is possible to develop models that predict the activity of new, untested molecules.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. In a study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a class of compounds structurally related to imidazo[1,2-a]pyrimidines, a common pharmacophore hypothesis (CPH) was generated using a dataset of active and inactive molecules. openpharmaceuticalsciencesjournal.comresearchgate.net

The resulting five-featured hypothesis, designated HHPRR, was identified as the optimal model. This pharmacophore consists of one hydrogen bond acceptor (H), two hydrophobic groups (P), and two aromatic rings (R), signifying the key structural features necessary for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net This model serves as a 3D query for screening virtual libraries to identify novel compounds with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the imidazo[1,2-a]pyridine-3-carboxamide series, an atom-based 3D-QSAR model was developed using the previously generated HHPRR pharmacophore for alignment. openpharmaceuticalsciencesjournal.comresearchgate.net

The model was built with a training set of 27 molecules and validated using a test set of 11 compounds. openpharmaceuticalsciencesjournal.comresearchgate.net The statistical significance of the model was confirmed by its strong predictive power, as indicated by several key metrics. openpharmaceuticalsciencesjournal.comresearchgate.net This 3D-QSAR model provides a visual representation of how different structural modifications impact biological activity, guiding the design of more potent derivatives. The contour maps generated from the model can highlight regions where bulky, electron-withdrawing, or hydrogen-bonding groups may enhance or diminish activity. openpharmaceuticalsciencesjournal.com

Table 1: Statistical Results of the Atom-Based 3D-QSAR Model

Parameter Value Description
Training Set (27 compounds)
0.9181Correlation coefficient, indicating goodness of fit. openpharmaceuticalsciencesjournal.comresearchgate.net
SD0.3305Standard deviation of the regression. openpharmaceuticalsciencesjournal.comresearchgate.net
F85.9Variance ratio, indicating statistical significance. openpharmaceuticalsciencesjournal.comresearchgate.net
Test Set (11 compounds)
0.6745Cross-validation correlation coefficient, indicating predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net
RMSE0.65Root Mean Square Error, measuring the differences between predicted and actual values. openpharmaceuticalsciencesjournal.comresearchgate.net
Pearson-R0.8427Correlation between predicted and observed activity. openpharmaceuticalsciencesjournal.comresearchgate.net

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, structure-based drug design methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an imidazo[1,2-a]pyrimidine (B1208166) derivative, interacts with the active site of its protein target.

In research on related imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, docking studies were performed using a dataset of 38 molecules against the enzyme pantothenate synthetase (PDB ID: 3IVX). openpharmaceuticalsciencesjournal.comresearchgate.net The simulations revealed key hydrogen bonding interactions with amino acid residues Gly158, Met195, and Pro38 within the active site. openpharmaceuticalsciencesjournal.comresearchgate.net Additionally, pi-cation interactions were observed with the residue Hie47. openpharmaceuticalsciencesjournal.comresearchgate.net These findings help to explain the structure-activity relationships observed experimentally and provide a rational basis for designing new inhibitors with improved binding affinity. Docking studies on other imidazo[1,2-a]pyrimidine derivatives have also been used to investigate their potential as antimicrobial and antifungal agents. nih.govnih.gov

Table 2: Representative Docking Scores of Imidazo[1,2-a]pyridine-3-carboxamide Analogues against Pantothenate Synthetase

Compound ID QSAR Set Docking Score (XP GScore)
Molecule 26k--7.370
Molecule 26aTest-5.933
Molecule 26cTraining-4.583
Molecule 24Training-4.084
Molecule 27g--0.972

Source: Data extracted from a study on imidazo[1,2-a]pyridine-3-carboxamide analogues. researchgate.net

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. MD simulations are used to assess the stability of the docked conformation over time and to analyze the persistence of key intermolecular interactions.

For the imidazo[1,2-a]pyridine-3-carboxamide/pantothenate synthetase complex, a 1.2-nanosecond MD simulation was conducted. openpharmaceuticalsciencesjournal.comresearchgate.net The results of the simulation confirmed the stability of the binding pose predicted by the docking studies, providing greater confidence in the proposed binding mode. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, MD simulations have been employed for other imidazo[1,2-a]pyrimidine derivatives to confirm their stable binding to targets such as the vascular endothelial growth factor receptor-2. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. nih.govnih.gov These methods are used to calculate optimized molecular geometries, electronic charge distributions, and frontier molecular orbital (FMO) energies (HOMO and LUMO). nih.govnih.gov

For various imidazo[1,2-a]pyrimidine derivatives, DFT calculations using basis sets like B3LYP/6-311++G(d,p) have been performed. nih.gov Such studies help in understanding the molecule's reactivity, stability, and spectroscopic properties. nih.govnih.gov For instance, theoretical calculations of NMR and FT-IR spectra can be compared with experimental data to validate the synthesized structure. nih.gov Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions with biological targets. nih.gov

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. nih.govacs.org By calculating the electron density, DFT methods can determine optimized molecular geometries and predict a variety of chemical properties. nih.gov For derivatives of the Imidazo[1,2-a]pyrimidine scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to gain profound insights into the molecule's nature and behavior. nih.govacs.org These studies help in understanding electron distribution, reactivity sites, and intramolecular interactions, which are fundamental to the compound's biological activity. nih.govscirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, representing its nucleophilicity, while the LUMO relates to its electron-accepting ability, or electrophilicity. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. nih.govacs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of Imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps to understand the electronic charge mobility within the molecular system. nih.gov Various quantum chemical descriptors are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govacs.org

Table 1: Key Quantum Chemical Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Absolute Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Absolute Softness (σ) 1 / ηReciprocal of hardness, indicating higher reactivity.
Absolute Electronegativity (χ) - (EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.
Global Electrophilicity Index (ω) χ² / (2η)Describes the electrophilic nature of a molecule.

This table is generated based on formulas provided in source nih.gov.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding the relationship between a molecule's structure and its biological activity. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov MEP analysis is particularly useful for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) reaction sites, as well as interactions involving hydrogen bonding. nih.govresearchgate.net For Imidazo[1,2-a]pyrimidine derivatives, MEP maps typically show negative potential (often colored red) around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. nih.govresearchgate.net Positive potential regions (colored blue) are generally found around hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the nature of chemical bonds and non-covalent interactions within a molecular system. nih.govamercrystalassn.org It partitions the electron density of a molecule into atomic basins, allowing for the characterization of bonding based on the topological properties of the electron density at bond critical points (BCPs). nih.gov QTAIM analysis can provide a deep understanding of intramolecular interactions by calculating parameters such as the electron density, its Laplacian, and kinetic and potential energy densities. nih.gov This method helps to define atoms within a molecule and characterize the bonds connecting them, offering a quantum mechanical basis for chemical structure. amercrystalassn.org

Reduced Density Gradient (RDG)

Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified. nih.gov The resulting 2D scatter plots and 3D isosurfaces reveal:

Strong attractive interactions (e.g., hydrogen bonds): Indicated by blue regions. nih.gov

Weak van der Waals interactions: Shown as green regions. nih.gov

Repulsive interactions (e.g., steric clashes): Represented by red regions. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov It generates a surface around a molecule where the contribution from the molecule's own electron density is equal to the contribution from all other molecules in the crystal. nih.gov By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the molecular packing and close contacts emerges. nih.gov

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Imidazo[1,2-a]pyridine (B132010) Derivatives

Interaction TypeContribution (%) for Compound (I)Contribution (%) for Compound (II)
H···H 68.371.6
C···H 18.217.7
N···H 5.32.5
O···H 4.3-
C···C 1.11.8
C···N 2.83.5

Data is illustrative and based on findings for N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine (I) and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine (II). nih.gov This provides insight into the types of interactions expected for the Imidazo[1,2-a]pyrimidine-3-carboxamide scaffold.

In Silico ADME Prediction and Metabolism Studies

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.govmdpi.com These predictions help to identify compounds with promising pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. mdpi.com For Imidazo[1,2-a]pyrimidine derivatives, in silico ADME and toxicity (ADMET) studies have been conducted to assess their drug-likeness. nih.govmdpi.com

These studies often evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, and predict various pharmacokinetic parameters. nih.govnih.govmdpi.com

Table 3: Predicted ADME Properties for Imidazo[1,2-a]pyrimidine Derivatives

ADME ParameterPredicted OutcomeSignificance in Drug Development
Lipinski's Rule of Five Generally compliantPredicts oral bioavailability.
Gastrointestinal (GI) Absorption HighIndicates good absorption from the gut.
Blood-Brain Barrier (BBB) Permeation VariableDetermines potential for CNS activity.
CYP2D6 Inhibition Often predicted as non-inhibitorsReduces risk of drug-drug interactions.
Hepatotoxicity Generally predicted as non-toxicIndicates a lower risk of liver damage.
Carcinogenicity Generally predicted as non-carcinogenicIndicates a lower risk of causing cancer.

This table summarizes general findings from in silico studies on Imidazo[1,2-a]pyrimidine and related derivatives. nih.govnih.govmdpi.com

A significant finding in the study of this compound derivatives is their susceptibility to metabolism by aldehyde oxidase (AO). acs.orgresearchgate.net Research has shown that the Imidazo[1,2-a]pyrimidine moiety can be rapidly metabolized through AO-mediated oxidation. acs.orgresearchgate.net This metabolic instability presents a challenge in drug design. Consequently, medicinal chemistry efforts have focused on systematic structural modifications to mitigate this rapid metabolism. Strategies include altering the heterocyclic core or blocking the most probable site of oxidation to improve the metabolic stability of these compounds. acs.org

In Vitro Biological Evaluation Methodologies and Findings Preclinical

Screening for Antimicrobial Activities

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) class, particularly the closely related imidazo[1,2-a]pyridine-3-carboxamides, have demonstrated significant antimicrobial properties, with a primary focus on antimycobacterial activity.

A significant body of research has focused on the potent activity of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govplos.org These compounds have been identified as a promising new class of anti-TB agents due to their effectiveness against both drug-sensitive and drug-resistant Mtb strains. plos.orgacs.orgnih.gov

In vitro evaluations are typically conducted using the Microplate Alamar Blue Assay (MABA) or similar methods to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible bacterial growth. nih.govnih.gov Studies have shown that certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit MIC90 values of ≤1 μM against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. acs.orgnih.gov For instance, one study synthesized a series of 14 imidazo[1,2-a]pyridine-3-carboxamides, of which five compounds showed exceptionally low MIC values of ≤0.006 μM against replicating Mtb H37Rv. nih.gov The potency of one of these compounds surpassed that of the clinical candidate PA-824 by nearly tenfold against a panel of MDR and XDR clinical Mtb isolates. nih.gov

Further structure-activity relationship (SAR) studies have identified key structural features that enhance potency. For example, novel 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides with an electron-donating group on the benzene (B151609) ring showed considerable activity (MIC: 0.041–2.64 μM) against various Mtb strains. nih.gov The target of this class of compounds has been identified as the ubiquinol (B23937) cytochrome C reductase (QcrB) subunit of the electron transport chain, a crucial component for mycobacterial energy metabolism. nih.govplos.org

Table 1: In Vitro Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Derivatives

Compound Type Target Organism(s) Key Findings (MIC values) Reference(s)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating, non-replicating, MDR-TB, XDR-TB MIC90 ≤1 μM for 7 agents. acs.orgnih.gov
Imidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis H37Rv, MDR-TB, XDR-TB 5 compounds had MIC values ≤0.006 μM against H37Rv. nih.gov
2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs Drug-sensitive/resistant MTB strains Compounds 26g and 26h showed MICs of 0.041-2.64 μM. nih.gov
Imidazo[1,2-a]pyridine (B132010) inhibitors (IP 1-4) M. tuberculosis strains MICs in the range of 0.03 to 5 µM. plos.org
Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) Mycobacterium avium Exhibited low-micromolar activity. nih.gov

To assess the selectivity of these compounds, representative derivatives are often screened against a panel of non-mycobacterial organisms, including other bacteria and fungi. acs.orgnih.gov A key finding is the remarkable microbe selectivity of the imidazo[1,2-a]pyridine-3-carboxamide scaffold. acs.orgnih.gov For example, a representative compound from a potent series was tested against seven non-tubercular strains and other non-mycobacterial organisms and demonstrated a high degree of selectivity for Mtb. acs.orgnih.gov Similarly, imidazo[2,1-b] nih.govnih.govoxazine derivatives, another class of imidazo-based compounds, did not show significant activity against other bacteria or fungi, highlighting their specific potential for treating tuberculosis. researchgate.net This selectivity is a crucial attribute, as it reduces the likelihood of disrupting the patient's normal microbiome and indicates a specific mode of action against the target pathogen.

Assessment of Antineoplastic Potential

The imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds are recognized for their broad spectrum of pharmacological activities, including significant antineoplastic potential. nih.govresearchgate.net In vitro studies have demonstrated that compounds based on this heterocyclic system can exert cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. researchgate.netosi.lv

These evaluations typically involve treating cancer cell lines with the test compounds and measuring their impact on cell viability using assays like the MTT assay. The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency. Various studies have shown that imidazo[1,2-a]pyridine-based compounds have potential therapeutic effects against breast, liver, colon, cervical, and lung cancer cell lines. researchgate.net For example, novel imidazo[1,2-a]pyridine compounds (IP-5 and IP-6) showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively. waocp.org

The anticancer effects of these compounds are often linked to their ability to inhibit key molecular pathways involved in cancer cell proliferation and survival. researchgate.net Mechanisms of action include the inhibition of protein kinases such as c-KIT, PI3K/Akt, and cyclin-dependent kinases (CDKs). researchgate.netnih.gov One series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were identified as potent inhibitors of c-KIT, with several molecules showing IC50 values in the nanomolar range against imatinib-resistant tumor cells. nih.gov Another study developed novel imidazo[1,2-a]pyridine derivatives as covalent inhibitors targeting KRAS G12C-mutated cancer cells, with a lead compound showing potent activity. rsc.org

Table 2: Antineoplastic Activity of Imidazo[1,2-a]pyrimidine/pyridine Derivatives

Compound Class Cancer Cell Line(s) Key Findings (IC50 values) Mechanism of Action Reference(s)
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines Imatinib-resistant tumor cells Nanomolar IC50 values. c-KIT inhibition. nih.gov
Imidazo[1,2-a]pyridines (IP-5, IP-6) HCC1937 (Breast cancer) IC50 of 45µM and 47.7µM. Induction of apoptosis and cell cycle arrest. waocp.org
Covalent Imidazo[1,2-a]pyridine derivatives NCI-H358 (KRAS G12C) Compound I-11 identified as a potent agent. Covalent inhibition of KRAS G12C. rsc.org

Investigation of Antifungal and Antiviral Properties of Imidazo[1,2-a]pyrimidine Derivatives

The imidazo[1,2-a]pyrimidine core is a versatile scaffold that has also been explored for its antifungal and antiviral activities. nih.govmdpi.com

In the realm of antifungal research, various derivatives have been synthesized and tested against pathogenic fungi. nih.govbeilstein-journals.org Molecular docking studies have suggested that these compounds may possess antifungal activity against Candida albicans by interacting with key fungal enzymes. nih.govbeilstein-journals.org In vitro testing of certain imidazo[1,2-c] pyrimidine (B1678525) chalcone (B49325) derivatives showed activity against C. albicans and Aspergillus flavus. ekb.eg For instance, compound 5b from this series exhibited significant activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition) when compared to the standard drug Clotrimazole. ekb.eg

The antiviral potential of imidazo[1,2-a]pyrimidine derivatives has also been noted against several viruses, including HIV and Hepatitis C. nih.gov More recently, this scaffold has been investigated for its potential against SARS-CoV-2. nih.gov A novel series of imidazo[1,2-a]pyrimidines was developed that targets the entry of group 2 influenza A viruses, with some compounds showing nanomolar activity against oseltamivir-sensitive and resistant strains by targeting the viral hemagglutinin (HA) protein. figshare.com

Table 3: Antifungal and Antiviral Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound Class Target Organism(s) Key Findings Reference(s)
Imidazo[1,2-c] pyrimidine chalcones Candida albicans, Aspergillus flavus Compound 5b showed 70.37% and 52% inhibition, respectively. ekb.eg
Imidazo[1,2-a]pyrimidine derivatives Group 2 Influenza A Viruses Nanomolar activity against sensitive and resistant strains. figshare.com
Imidazo[1,2-a]pyrimidine derivatives HIV, Hepatitis C General antiviral properties have been reported. nih.gov

Other Preclinical Pharmacological Activities of Imidazo[1,2-a]pyrimidine Derivatives (e.g., Anti-inflammatory, Antileishmanial)

Beyond antimicrobial and antineoplastic applications, the imidazo[1,2-a]pyrimidine scaffold has demonstrated other important pharmacological activities in preclinical models.

Anti-inflammatory Activity: Several series of imidazo[1,2-a]pyrimidine derivatives have been evaluated for their anti-inflammatory effects. nih.govresearchgate.net In vitro studies using human neutrophils and murine macrophages have shown that these compounds can inhibit key inflammatory processes. nih.gov For example, all six tested imidazo[1,2-a]pyrimidine (IP) derivatives inhibited human neutrophil degranulation (elastase and myeloperoxidase release) with IC50 values in the micromolar range. nih.gov Certain compounds also decreased superoxide (B77818) generation and, in LPS-stimulated macrophages, inhibited the production of inflammatory mediators like nitrite (B80452) and prostaglandin (B15479496) E2 (PGE2). nih.gov Other research has also confirmed that imidazo[1,2-a]pyrimidine compounds possess moderate anti-inflammatory activities. researchgate.netdergipark.org.tr

Antileishmanial Activity: The imidazo[1,2-a]pyrimidine scaffold has recently been identified as a novel pharmacophore for antileishmanial agents. nih.govacs.org A study investigating its effect against Leishmania amazonensis found that a lead compound (compound 24) was active against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. acs.org This compound exhibited an IC50 value of 6.63 μM against intracellular amastigotes, making it approximately twice as active as the reference drug miltefosine. acs.org Importantly, it was over 12 times more toxic to the parasite than to the host macrophage cells, indicating a favorable selectivity index. acs.org

Table 4: Other Pharmacological Activities of Imidazo[1,2-a]pyrimidine Derivatives

Activity In Vitro Model Key Findings Reference(s)
Anti-inflammatory Human neutrophils, murine macrophages Inhibition of degranulation, superoxide generation, and nitrite production. nih.gov
Antileishmanial Leishmania amazonensis promastigotes and amastigotes Lead compound 24 had an IC50 of 6.63 μM against amastigotes. acs.org

Advanced In Vitro Models for Biological Activity Assessment

Assessment of imidazo[1,2-a]pyrimidine-3-carboxamide derivatives has moved beyond basic cell viability assays to more complex and informative in vitro models. In the context of tuberculosis, this includes evaluating compounds against non-replicating Mtb, which mimics the dormant state of the bacteria that is notoriously difficult to treat. acs.orgnih.govnih.gov The Low-Oxygen Recovery Assay (LORA) is one such method used to screen for activity against these persistent forms of Mtb. nih.gov

Furthermore, to better simulate the human infection environment, activity is often assessed within host cells. Intramacrophage activity assays, where Mtb-infected macrophages are treated with the compounds, provide a more physiologically relevant measure of a drug's potential by testing its ability to reach and kill the bacteria within an intracellular niche. researchgate.net Several imidazo-based compounds have demonstrated a significant reduction in mycobacterial burden within infected macrophages, outperforming established drugs like rifampicin (B610482) in these models. researchgate.net

Computational methods such as molecular docking are also increasingly used as advanced in silico models. These techniques predict how a compound might bind to its molecular target, providing insights that can explain structure-activity relationship data and guide the rational design of more potent derivatives. nih.govnih.govresearchgate.net

Future Directions and Research Perspectives for Imidazo 1,2 a Pyrimidine 3 Carboxamide

Emerging Synthetic Strategies for Enhanced Structural Diversity

The therapeutic potential of imidazo[1,2-a]pyrimidine-3-carboxamide is intrinsically linked to the structural diversity that can be achieved through chemical synthesis. While traditional methods like the Chichibabin and Hantzsch-type syntheses have been foundational, future research is pivoting towards more efficient, versatile, and environmentally sustainable strategies. researchgate.netnih.govresearchgate.net

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to create complex molecules, offering a rapid and efficient pathway to diverse libraries of compounds. researchgate.netrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and promote the formation of products that are difficult to obtain through conventional heating. jst.go.jpmdpi.com

Novel Catalysis: Researchers are exploring advanced catalytic systems, including gold nanoparticles and basic alumina, to facilitate the synthesis under milder, greener conditions. mdpi.commdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of imidazo[1,2-a]pyrimidine (B1208166) derivatives, which is crucial for advancing lead candidates toward clinical development.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the heterocyclic core offers a powerful tool for late-stage diversification, allowing for the introduction of various substituents to fine-tune pharmacological properties. rsc.org

These advanced synthetic methodologies are crucial for expanding the chemical space around the this compound core, enabling a more thorough exploration of structure-activity relationships (SAR). nih.govnih.gov

Table 7.1: Emerging Synthetic Strategies for this compound Derivatives

Strategy Description Advantages
Multicomponent Reactions Three or more reactants are combined in a one-pot reaction to form a complex product. researchgate.netrsc.org High efficiency, atom economy, rapid library generation.
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions. jst.go.jpmdpi.com Reduced reaction times, increased yields, cleaner reactions.
Green Catalysis Employs environmentally benign catalysts like gold nanoparticles or basic alumina. mdpi.commdpi.com Milder conditions, reduced waste, improved sustainability.
Palladium-Catalyzed Coupling Forms new carbon-carbon or carbon-heteroatom bonds using a palladium catalyst. researchgate.netnih.gov High functional group tolerance, versatile for creating complex structures.

| Domino/Tandem Reactions | Multiple bond-forming reactions occur sequentially in a single operation. rsc.org | Increased molecular complexity from simple precursors, high efficiency. |

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

Computational chemistry has become an indispensable tool in modern drug discovery, and its integration into the research pipeline for this compound is set to deepen. These techniques provide critical insights into molecular interactions, guide synthetic efforts, and predict the properties of novel compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net

Future applications will leverage a suite of computational methods:

Pharmacophore Modeling and 3D-QSAR: These methods are used to identify the key structural features required for biological activity and to develop predictive models that correlate molecular structure with potency. researchgate.netopenpharmaceuticalsciencesjournal.com Such models are vital for designing new derivatives with enhanced efficacy.

Molecular Docking and Dynamics Simulations: Docking studies predict the binding orientation of a ligand within a protein's active site, while molecular dynamics (MD) simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.govresearchgate.netopenpharmaceuticalsciencesjournal.com These tools are essential for understanding the mechanism of action and for structure-based drug design.

Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify promising hit compounds for further investigation, rapidly expanding the chemical matter available for a project. nih.gov

ADMET Prediction: In silico tools like QikProp are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. researchgate.netopenpharmaceuticalsciencesjournal.com This helps prioritize candidates with favorable drug-like characteristics.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of molecules, providing a deeper understanding of their reactivity and interaction energies. nih.gov

The synergy between these computational approaches allows for a more rational and efficient design cycle, accelerating the identification of potent and selective this compound drug candidates. openpharmaceuticalsciencesjournal.com

Table 7.2: Application of Computational Techniques in this compound Research

Computational Technique Purpose in Drug Discovery
Pharmacophore Generation Identifies essential 3D structural features necessary for biological activity. researchgate.netopenpharmaceuticalsciencesjournal.com
3D-QSAR Develops quantitative models relating molecular structure to activity. openpharmaceuticalsciencesjournal.combenthamopen.com
Molecular Docking Predicts the preferred binding mode of a compound to its protein target. nih.govnih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in a protein-ligand complex to assess stability. researchgate.netopenpharmaceuticalsciencesjournal.com
ADMET Prediction Forecasts pharmacokinetic and toxicity properties of drug candidates. nih.govresearchgate.net

| Virtual Screening | Rapidly screens large compound libraries in silico to identify potential hits. nih.gov |

Exploration of Novel Therapeutic Areas and Targets for this compound

While initially gaining significant attention for potent antitubercular activity, the this compound scaffold has demonstrated a remarkable breadth of biological effects, opening avenues for research into new therapeutic areas. nih.govacs.orgnih.gov Future work will focus on systematically exploring these activities and identifying novel molecular targets.

Promising therapeutic areas for future investigation include:

Infectious Diseases: Beyond its established role in tuberculosis, where it targets QcrB, this class of compounds has shown activity against other mycobacteria, such as Mycobacterium avium, and various Gram-positive bacteria and fungi like Candida albicans. nih.govscirp.orgrsc.orgnih.gov Further exploration against a wider panel of pathogens, including those responsible for neglected tropical diseases like leishmaniasis, is a key research direction. nih.gov

Oncology: The scaffold has been identified as a promising framework for anticancer agents. semanticscholar.org Research has indicated potential for the inhibition of various protein kinases (e.g., PI3K, EGFR) and other cancer-related targets like aldehyde dehydrogenase (ALDH) and the Wnt/β-catenin signaling pathway. researchgate.netsemanticscholar.orgdntb.gov.ua

Antiviral Applications: Preliminary computational studies and the known antiviral properties of related nitrogen-fused heterocycles suggest that imidazo[1,2-a]pyrimidine derivatives could be investigated as potential inhibitors of viral targets, with studies pointing towards activity against SARS-CoV-2, HIV, and hepatitis C. nih.gov

Neuroscience: Some imidazo[1,2-a]pyrimidine derivatives are known to act as ligands for the GABAA receptor benzodiazepine binding site, indicating potential for development as anxiolytics or anticonvulsants. researchgate.netbeilstein-journals.org

Table 7.3: Investigated and Potential Therapeutic Applications

Therapeutic Area Specific Target/Disease Key Research Findings
Antituberculosis Mycobacterium tuberculosis (including MDR/XDR strains); QcrB. nih.govnih.gov Potent in vitro and in vivo activity demonstrated; clinical candidates identified. nih.govacs.orgrsc.org
Antimicrobial Mycobacterium avium, Candida albicans, Gram-positive bacteria. scirp.orgnih.gov Low-micromolar activity observed against various microbial strains. mdpi.comnih.gov
Anticancer Kinases (PI3K, EGFR), ALDH, Wnt/β-catenin pathway. researchgate.netsemanticscholar.orgdntb.gov.ua Inhibition of cancer cell lines and key signaling pathways reported. researchgate.netsemanticscholar.org
Antiviral SARS-CoV-2 (hACE2, spike protein), HIV, Hepatitis C. nih.gov Potential dual inhibitory activity suggested by molecular docking studies. nih.gov

| Neglected Tropical Diseases | Visceral Leishmaniasis. nih.gov | Hit compounds identified through virtual screening collaborations. nih.gov |

Development of Robust Preclinical Evaluation Models

To accurately assess the therapeutic potential and translate promising in vitro findings into clinical success, the development and use of more sophisticated preclinical models is essential. Future research on this compound will need to move beyond standard cell culture and animal models to better recapitulate human disease.

Key areas for development include:

Advanced In Vitro Models: This includes the use of 3D cell cultures, spheroids, and organoid models. For infectious diseases, co-culture systems that include both pathogen and host cells can provide more relevant data on intracellular activity and host response. For oncology, patient-derived organoids can help predict patient-specific responses to treatment.

Specialized In Vivo Models: For tuberculosis, models that replicate latent infection or feature infection with clinically relevant drug-resistant strains are critical. For cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more predictive platform for evaluating efficacy. dntb.gov.ua

Humanized Mouse Models: For indications where the target is uniquely human or for studying human-specific metabolism, mice can be genetically engineered to express human genes (e.g., human liver enzymes or immune components).

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Combining data from in vitro and in vivo experiments to build computational models that can predict the optimal compound exposure needed to achieve a therapeutic effect in humans. In vivo ADME and pharmacokinetic properties have already been assessed for some anti-TB candidates. nih.govacs.orgnih.gov

The use of these robust models will provide higher quality data, improve the ability to predict clinical outcomes, and reduce the rate of attrition for compounds entering clinical trials.

Table 7.4: Preclinical Models for Evaluating this compound

Model Type Application Examples/Future Directions
Standard In Vitro Initial screening for activity and cytotoxicity. MIC assays against bacterial strains; cytotoxicity against cell lines (e.g., VERO). nih.govnih.gov
Advanced In Vitro More physiologically relevant assessment of efficacy. 3D spheroids, patient-derived organoids, co-culture models.
Standard In Vivo Evaluation of efficacy and pharmacokinetics in a living system. Mouse models of infection (M. avium, M. tuberculosis); tumor xenograft models. nih.gov

| Advanced In Vivo | Improved prediction of human response. | Patient-derived xenograft (PDX) models, humanized mouse models. |

Multidisciplinary Approaches to this compound Research

The complexity of modern drug discovery necessitates a highly integrated, multidisciplinary approach. The future success of this compound research will depend on seamless collaboration between experts in various scientific fields.

This collaborative framework involves:

Synthetic and Medicinal Chemistry: To design and synthesize novel, diverse, and optimized compounds. rsc.orgnih.gov

Computational Chemistry and Structural Biology: To guide drug design through in silico modeling, virtual screening, and determination of protein-ligand structures. nih.govopenpharmaceuticalsciencesjournal.com

Microbiology and Cell Biology: To perform in vitro evaluation of compounds against pathogens and in disease-relevant cellular assays. acs.orgnih.gov

Pharmacology and Toxicology: To conduct in vivo studies to assess efficacy, pharmacokinetics, and ADME properties. nih.govnih.gov

Data Science and AI: To analyze large datasets from screening, "-omics" technologies, and clinical studies to identify new targets, biomarkers, and predictive models of drug response.

Furthermore, open-science and pre-competitive collaborations, such as those seen in the pursuit of treatments for neglected diseases, are becoming increasingly important. nih.gov Partnerships between academic institutions, pharmaceutical companies, government agencies, and non-profit organizations can pool resources, share knowledge, and de-risk projects, ultimately accelerating the development of new medicines based on the this compound scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyrimidine-3-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Imidazo[1,2-a]pyrimidine derivatives are typically synthesized via multicomponent reactions (MCRs) or condensation reactions. For example, iodine-catalyzed cyclization of 2-aminopyrimidines with carbonyl compounds under reflux conditions (e.g., using DMSO as a solvent) yields high-purity products . Optimization involves adjusting catalyst loading (e.g., iodine at 10 mol%) and temperature (80–100°C). Characterization via 1H^1H/13C^{13}C NMR and HRMS is critical for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substitution patterns. For instance, 1H^1H NMR signals between δ 7.5–8.5 ppm typically indicate aromatic protons in the fused ring system, while 13C^{13}C NMR peaks at ~160 ppm confirm carbonyl groups . High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <5 ppm ensuring accuracy .

Advanced Research Questions

Q. How can computational methods like DFT and molecular dynamics (MD) simulations enhance the understanding of this compound’s bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and adsorption behavior on biological targets . MD simulations (e.g., using GROMACS) model interactions with enzymes or receptors, such as adsorption on α-Fe2_2O3_3 surfaces via oxygen/nitrogen atoms, correlating with experimental inhibition efficiencies .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete conformational sampling. Re-evaluate computational models using explicit solvent conditions (e.g., SMD solvation) or enhanced sampling techniques (e.g., metadynamics). Cross-validate with experimental inhibition assays (e.g., IC50_{50} measurements) and crystallographic data .

Q. How can factorial design optimize the synthesis of this compound derivatives for scalable production?

  • Methodological Answer : Apply a 2k^k factorial design to screen variables (e.g., temperature, catalyst concentration, reaction time). For example, prioritize temperature (p < 0.05) as the most significant factor for yield improvement. Use response surface methodology (RSM) to identify optimal conditions (e.g., 90°C, 12 hours) and minimize by-products .

Q. What are the challenges in correlating in vitro bioactivity (e.g., antimicrobial assays) with molecular docking results for this compound analogues?

  • Methodological Answer : False positives in docking may arise from rigid receptor models. Address this by using induced-fit docking or ensemble docking to account for protein flexibility. Validate with molecular mechanics generalized Born surface area (MM-GBSA) calculations to estimate binding free energies, ensuring correlation with MIC (Minimum Inhibitory Concentration) values .

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